Engineering Precision Bioconjugates: Chemical and Physical Properties of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Engineering Precision Bioconjugates: Chemical and Physical Properties of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Executive Summary
The demand for site-specific bioconjugation has driven the development of novel bioorthogonal reagents capable of modifying proteins without disrupting their native folding or function. 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1487350-26-4) represents a highly specialized class of 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives 1. By leveraging the unique electrophilicity of the C4-carbaldehyde and the electron-withdrawing nature of the triazole core, this molecule serves as a premier reagent for single-step, N-terminal-specific protein modification [[2]]().
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its mechanistic reactivity, and self-validating protocols for its synthesis and application in protein engineering.
Molecular Identity and Physicochemical Profiling
The architectural design of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde integrates three critical functional zones:
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The Oxolane (Tetrahydrofuran) Ring: Imparts a balance of hydrophilicity and lipophilicity, acting as a flexible, non-immunogenic linker that enhances the aqueous solubility of the reagent.
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The 1,2,3-Triazole Core: Functions as a robust, metabolically stable bioisostere of an amide. Crucially, it exerts an electron-withdrawing effect that activates the adjacent formyl group.
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The C4-Carbaldehyde (Formyl) Group: The reactive warhead designed for chemoselective imine formation with α-amino groups.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde |
| CAS Number | 1487350-26-4 1 |
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| Appearance | Yellow to pale-yellow oil/solid |
| Solubility Profile | High in DMSO, DMF, DCM, and lower alcohols; moderately soluble in aqueous buffers (pH 7.0-8.0) |
| Storage Conditions | -20 °C, desiccated and protected from light to prevent auto-oxidation of the aldehyde 3 |
Mechanistic Principles: The TA4C Advantage in Bioconjugation
Traditional aldehyde-based bioconjugation often suffers from poor site-selectivity (cross-reacting with lysine ε-amines) and relies on reversible imine linkages that require toxic reducing agents (e.g., sodium cyanoborohydride) to form stable secondary amines.
The TA4C chemistry circumvents this entirely through a thermodynamically driven, two-step cascade. When 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is introduced to a protein at pH 7.5, the following causality dictates the reaction 4:
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Chemoselective Imine Formation: The N-terminal α-amino group has a lower pKa (~7.6–8.0) compared to lysine ε-amino groups (~10.5). At pH 7.5, the N-terminus is partially unprotonated and highly nucleophilic, whereas lysines remain protonated and inert.
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Kinetic Trapping via Cyclization: Once the imine forms, the adjacent backbone amide nitrogen attacks the imine carbon. This intramolecular cyclization forms a highly stable 4-imidazolidinone ring , effectively trapping the conjugate and rendering the linkage irreversible without the need for external reductants 2.
Fig 1. Mechanistic pathway of site-specific N-terminal bioconjugation using TA4C.
Synthesis Methodologies: Self-Validating Protocols
While traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be used to synthesize this molecule from 2-(azidomethyl)oxolane and a protected propargyl aldehyde, the Dimroth Rearrangement method offers a superior, scalable, and self-validating alternative that avoids handling volatile alkynes or requiring heavy metal catalysts [[5]]().
Protocol: Synthesis via Dimroth Rearrangement
This method utilizes 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) as a universal precursor. The primary amine of the oxolane derivative attacks the triazole, initiating a ring-opening/ring-closing sequence that expels 4-nitroaniline 5.
Step-by-Step Workflow:
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Preparation: In a screw-capped reaction tube, dissolve 1.0 equivalent (e.g., 1.0 g, 4.6 mmol) of FNPT in 10 mL of isopropanol (iPrOH).
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Amine Addition: Add 1.2 equivalents (5.5 mmol) of (tetrahydrofuran-2-yl)methanamine to the solution.
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Thermal Activation: Stir the reaction mixture continuously at 50 °C for 24 hours. The color will shift as 4-nitroaniline is liberated.
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Chemical Trapping (Workup): Cool the mixture to 0 °C. Add 7 mL of 4M HCl (aq). Slowly add a solution of NaNO₂ (1.2 eq) dissolved in 1 mL of water.
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Causality of Workup: The NaNO₂ diazotizes the expelled 4-nitroaniline byproduct, converting it into a highly water-soluble diazonium salt. This eliminates the need for complex column chromatography.
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Extraction: Extract the aqueous solution with cold ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield pure 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.
Fig 2. Synthesis of the TA4C derivative via Dimroth rearrangement.
Application Protocol: Site-Specific N-Terminal Labeling
To utilize 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde for modifying therapeutic proteins or enzymes, the reaction environment must be strictly controlled to exploit the pKa differential of the target amines [[3]]().
Step-by-Step Bioconjugation Workflow:
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Protein Preparation: Dilute the target protein in 10 mM potassium phosphate buffer to a final concentration of 50 μM. Ensure the pH is exactly 7.5. Avoid Tris or glycine buffers, as primary amines in the buffer will competitively inhibit the reaction.
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Reagent Solubilization: Dissolve the TA4C reagent in anhydrous DMSO to create a 200 mM stock solution.
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Conjugation: Add the TA4C stock solution to the protein mixture to achieve a final reagent concentration of 10 mM. (The DMSO concentration should not exceed 5-10% v/v to prevent protein denaturation).
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Incubation: Incubate the mixture at 37 °C for 16 hours.
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Causality: The extended incubation at physiological temperature provides the activation energy required for the secondary intramolecular cyclization step, ensuring >90% conversion to the stable imidazolidinone 2.
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Purification: Remove excess unreacted TA4C reagent using a centrifugal filter device (e.g., Amicon Ultra-0.5, 10-kDa MWCO). Wash the retentate with fresh phosphate buffer five times, or utilize a HiTrap Desalting column 3.
Comparative Efficiency Table
| Reagent Type | Target Site | Conversion Efficiency | Linkage Stability | Reaction Conditions |
| TA4C Derivatives | N-terminal α-amine | >90% | High (Imidazolidinone) | pH 7.5, 37 °C, 16 h |
| Aliphatic Aldehydes | N-terminal / Lysine | <50% | Low (Reversible Imine) | pH 6-8, requires reductant |
| NHS Esters | Lysine ε-amine | Variable (Non-specific) | High (Amide) | pH 8-9, 4 °C |
Conclusion
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde stands as a sophisticated chemical tool bridging organic synthesis and bioconjugation. By understanding the causality of its structural components—specifically the electron-withdrawing triazole and the thermodynamically favorable imidazolidinone formation—researchers can achieve unprecedented precision in N-terminal protein engineering.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General 2 — NGENIESS [ngeniess.com]
- 4. Simple N-terminal modification of proteins | EurekAlert! [eurekalert.org]
- 5. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles | MDPI [mdpi.com]
